Cas no 1354960-80-7 (5-(piperidin-1-ylmethyl)thiophene-2-carboxylic acid hydrochloride)
5-(piperidin-1-ylmethyl)thiophene-2-carboxylic acid hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 5-(piperidin-1-ylmethyl)thiophene-2-carboxylic acid hydrochloride
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- Inchi: 1S/C11H15NO2S.ClH/c13-11(14)10-5-4-9(15-10)8-12-6-2-1-3-7-12;/h4-5H,1-3,6-8H2,(H,13,14);1H
- InChI Key: BKFMWUJDRISCGU-UHFFFAOYSA-N
- SMILES: C(N1CCCCC1)C1=CC=C(C(=O)O)S1.Cl
5-(piperidin-1-ylmethyl)thiophene-2-carboxylic acid hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B449855-10mg |
5-(piperidin-1-ylmethyl)thiophene-2-carboxylic acid hydrochloride |
1354960-80-7 | 10mg |
$ 50.00 | 2022-04-02 | ||
| TRC | B449855-50mg |
5-(piperidin-1-ylmethyl)thiophene-2-carboxylic acid hydrochloride |
1354960-80-7 | 50mg |
$ 160.00 | 2022-04-02 | ||
| TRC | B449855-100mg |
5-(piperidin-1-ylmethyl)thiophene-2-carboxylic acid hydrochloride |
1354960-80-7 | 100mg |
$ 230.00 | 2022-04-02 | ||
| Chemenu | CM476816-250mg |
5-(piperidin-1-ylmethyl)thiophene-2-carboxylic acid hydrochloride |
1354960-80-7 | 95%+ | 250mg |
$265 | 2023-03-27 | |
| Chemenu | CM476816-500mg |
5-(piperidin-1-ylmethyl)thiophene-2-carboxylic acid hydrochloride |
1354960-80-7 | 95%+ | 500mg |
$483 | 2023-03-27 | |
| Chemenu | CM476816-1g |
5-(piperidin-1-ylmethyl)thiophene-2-carboxylic acid hydrochloride |
1354960-80-7 | 95%+ | 1g |
$633 | 2023-03-27 | |
| Enamine | EN300-93495-0.05g |
5-[(piperidin-1-yl)methyl]thiophene-2-carboxylic acid hydrochloride |
1354960-80-7 | 0.05g |
$176.0 | 2023-02-11 | ||
| Enamine | EN300-93495-0.1g |
5-[(piperidin-1-yl)methyl]thiophene-2-carboxylic acid hydrochloride |
1354960-80-7 | 0.1g |
$262.0 | 2023-02-11 | ||
| Enamine | EN300-93495-0.25g |
5-[(piperidin-1-yl)methyl]thiophene-2-carboxylic acid hydrochloride |
1354960-80-7 | 0.25g |
$374.0 | 2023-02-11 | ||
| Enamine | EN300-93495-0.5g |
5-[(piperidin-1-yl)methyl]thiophene-2-carboxylic acid hydrochloride |
1354960-80-7 | 0.5g |
$590.0 | 2023-02-11 |
5-(piperidin-1-ylmethyl)thiophene-2-carboxylic acid hydrochloride Related Literature
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Shivani Sharma,Chia-Ming Wu,Ranjit T. Koodali,N. Rajesh RSC Adv., 2016,6, 26668-26678
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
Additional information on 5-(piperidin-1-ylmethyl)thiophene-2-carboxylic acid hydrochloride
Introduction to 5-(piperidin-1-ylmethyl)thiophene-2-carboxylic acid hydrochloride (CAS No. 1354960-80-7)
5-(piperidin-1-ylmethyl)thiophene-2-carboxylic acid hydrochloride, identified by the CAS number 1354960-80-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the thiophene derivatives, a class of molecules known for their diverse biological activities and structural versatility. The presence of a piperidine moiety in its structure enhances its pharmacological potential, making it a valuable scaffold for drug discovery and development.
The hydrochloride salt form of this compound improves its solubility in aqueous solutions, which is a critical factor for pharmaceutical applications. This enhanced solubility facilitates its use in various formulations, including oral and injectable medications. The thiophene core of 5-(piperidin-1-ylmethyl)thiophene-2-carboxylic acid hydrochloride is particularly noteworthy, as it has been extensively studied for its role in modulating biological pathways. Thiophene derivatives are known to exhibit properties such as anti-inflammatory, antioxidant, and antimicrobial activities, which have been explored in numerous preclinical and clinical studies.
In recent years, there has been a surge in research focused on developing novel therapeutic agents based on heterocyclic compounds. 5-(piperidin-1-ylmethyl)thiophene-2-carboxylic acid hydrochloride has emerged as a promising candidate in this context. Its unique structural features make it an attractive molecule for further investigation into potential therapeutic applications. Specifically, the piperidine ring contributes to the compound's ability to interact with biological targets, such as enzymes and receptors, which is essential for drug efficacy.
One of the most compelling aspects of 5-(piperidin-1-ylmethyl)thiophene-2-carboxylic acid hydrochloride is its potential role in addressing unmet medical needs. Researchers have been exploring its pharmacological profile to identify new treatment modalities for various diseases. For instance, studies have indicated that this compound may possess properties that make it effective against neurological disorders, cardiovascular diseases, and even certain types of cancer. These findings are particularly exciting given the growing demand for innovative therapeutic strategies.
The synthesis of 5-(piperidin-1-ylmethyl)thiophene-2-carboxylic acid hydrochloride involves a series of well-defined chemical reactions that highlight the expertise required in medicinal chemistry. The process typically begins with the functionalization of the thiophene ring followed by the introduction of the piperidine substituent. The final step involves converting the free carboxylic acid into its hydrochloride salt to enhance stability and bioavailability. Each step in this synthesis is meticulously optimized to ensure high yield and purity, which are crucial for pharmaceutical applications.
From a computational chemistry perspective, 5-(piperidin-1-ylmethyl)thiophene-2-carboxylic acid hydrochloride has been subjected to extensive molecular modeling studies. These studies aim to elucidate its interactions with biological targets at the atomic level. By leveraging advanced computational techniques, researchers can predict how this compound might behave within a cellular environment. This information is invaluable for designing experiments and refining drug candidates to improve their efficacy and safety profiles.
The pharmacokinetic properties of 5-(piperidin-1-ylmethyl)thiophene-2-carboxylic acid hydrochloride are also of great interest. Understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) is essential for determining its clinical utility. Preliminary studies suggest that this compound exhibits favorable pharmacokinetic characteristics, including reasonable solubility and bioavailability. These attributes are critical factors that influence drug development decisions and patient outcomes.
In conclusion, 5-(piperidin-1-ylmethyl)thiophene-2-carboxylic acid hydrochloride (CAS No. 1354960-80-7) represents a significant advancement in medicinal chemistry. Its unique structural features and promising pharmacological properties position it as a valuable tool for drug discovery and development. As research continues to uncover new therapeutic applications, this compound is likely to play an increasingly important role in addressing various medical conditions.
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